FGFR4 Kinase Inhibitory Activity: A Structural Prerequisite for Patent-Defined Biological Function
The compound's primary differentiator is its role as a key intermediate or final compound within a patented series of FGFR4 kinase inhibitors. The U.S. Patent No. 11,001,572 discloses a genus of pyrimidine derivatives with potent FGFR4 inhibitory activity, for which this specific compound serves as a foundational scaffold [1]. The patent's biological data establishes that representative compounds of this class exhibit IC50 values in the nanomolar range (e.g., 10-100 nM) against FGFR4 in biochemical assays, a potency required for therapeutic relevance in FGFR4-driven cancers [1]. While the specific IC50 of the target compound is not publicly disclosed in isolation, its inclusion in this patented series, where FGFR4 inhibition is the claimed mechanism of action, differentiates it from non-patented, publicly available 2-aminopyrimidines that may lack this validated target engagement [1].
| Evidence Dimension | FGFR4 Kinase Inhibitory Activity (Biochemical IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed as a single agent; the compound is a member of a patent class with representative analogs achieving IC50 values between 10 and 100 nM against FGFR4 in biochemical assays. |
| Comparator Or Baseline | Publicly available 4,6-diaryl-2-aminopyrimidines not optimized for FGFR4 (e.g., anti-inflammatory analogs from non-patent literature). |
| Quantified Difference | Qualitative: Patent-protected FGFR4 inhibitory activity vs. unreported or significantly weaker activity for unoptimized analogs. No direct head-to-head numerical comparison is publicly available for the target compound. |
| Conditions | Biochemical FGFR4 kinase inhibition assay, as described in U.S. Patent 11,001,572 [1]. |
Why This Matters
For oncology research programs targeting FGFR4, selection of a compound from this patent family ensures continuity with pharmacologically validated chemical matter, whereas generic alternatives carry the risk of null target engagement.
- [1] Chen, L., Guan, D., Bai, H., Gou, J., Zhao, W., Wang, Z., Ling, L., & Ma, Y. (2021). Pyrimidine derivative, method for preparing same and use thereof in medicine. U.S. Patent No. 11,001,572. Zhejiang Hisun Pharmaceutical Co., Ltd. View Source
